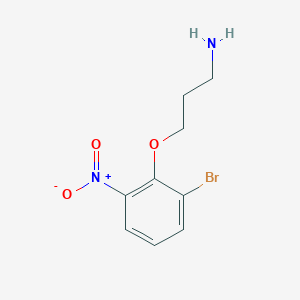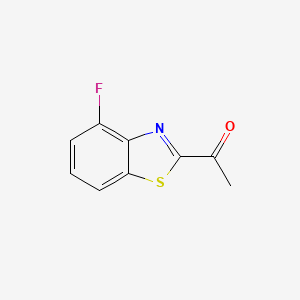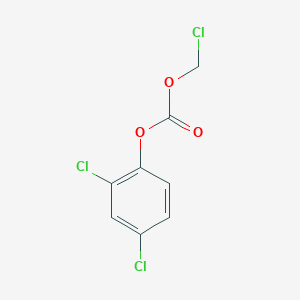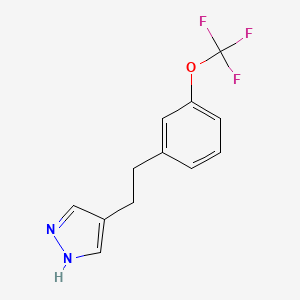
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenethyl moiety, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethoxy)benzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The benzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazole ring.
Alkylation: The resulting pyrazole is then alkylated with an appropriate alkyl halide to introduce the phenethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing robust and recyclable catalysts to minimize costs and environmental impact.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal catalysis to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: Utilized in the development of probes for protein labeling and imaging.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Antimicrobial Agents: Investigated for its antimicrobial properties against various pathogens.
Industry
Coatings: Used in the formulation of advanced coatings with enhanced durability and resistance to harsh environments.
Electronics: Applied in the development of electronic materials with improved performance characteristics.
Mecanismo De Acción
The mechanism by which 4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole exerts its effects involves interaction with specific molecular targets. These include:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Receptor Modulation: It can modulate the activity of certain receptors, affecting signal transduction pathways.
Pathway Involvement: Involved in pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: Similar structure but lacks the phenethyl group.
3-(Trifluoromethoxy)phenylpyrazole: Similar but with different substitution patterns on the pyrazole ring.
Uniqueness
4-(3-(Trifluoromethoxy)phenethyl)-1H-pyrazole is unique due to the combination of the trifluoromethoxy group and the phenethyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H11F3N2O |
|---|---|
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
4-[2-[3-(trifluoromethoxy)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)18-11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
Clave InChI |
HWDRKLVUTLYNPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)CCC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


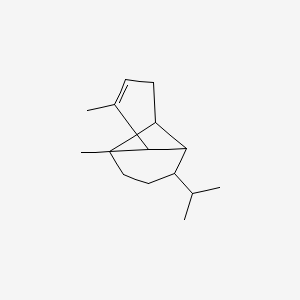


![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)


